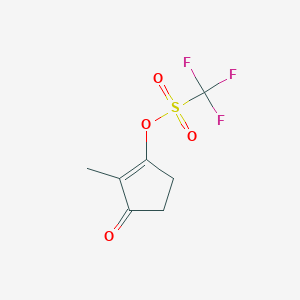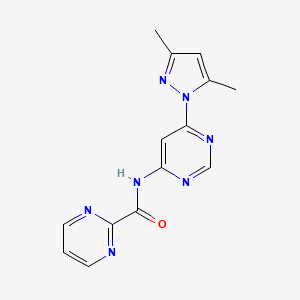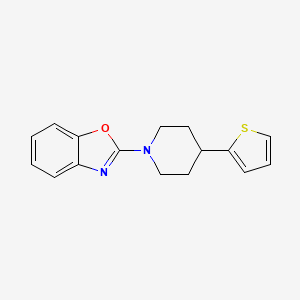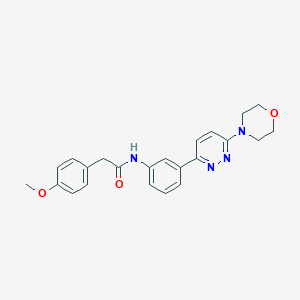
2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate is an organic compound with the molecular formula C7H7F3O4S and a molecular weight of 244.18 g/mol. This compound features a cyclopentenone ring substituted with a trifluoromethanesulfonate group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate can be synthesized through various methods. One reported method involves the reaction of 2-methylcyclopentane-1,3-dione with trifluoromethanesulfonic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate undergoes several types of chemical reactions:
Substitution Reactions: The trifluoromethanesulfonate group (OTf) is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Aldol Condensations: The reactive carbonyl group (C=O) can participate in aldol condensation reactions, forming β-hydroxy ketones.
Claisen Condensations: The compound can also undergo Claisen condensation reactions, leading to the formation of β-keto esters.
Common reagents used in these reactions include bases like sodium hydroxide or potassium tert-butoxide, and solvents such as tetrahydrofuran or dimethyl sulfoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It serves as a valuable building block for the synthesis of more complex molecules due to its reactive functional groups.
Medicinal Chemistry: The cyclopentenone ring and trifluoromethyl group are frequently found in bioactive molecules, making this compound a potential starting material for novel drug candidates.
Material Science: Trifluoromethanesulfonate is a common anion used in ionic liquids, which have unique properties like low melting points and high ionic conductivity.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate involves its reactive functional groups. The trifluoromethanesulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The carbonyl group can participate in various condensation reactions, forming new carbon-carbon bonds. The specific molecular targets and pathways depend on the context of its use in synthesis or research applications.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-oxocyclopent-1-en-1-yl trifluoromethanesulfonate can be compared with similar compounds such as:
2-Methyl-3-oxocyclopent-1-en-1-yl methanesulfonate: Similar structure but with a methanesulfonate group instead of trifluoromethanesulfonate.
2-Methyl-3-oxocyclopent-1-en-1-yl p-toluenesulfonate: Contains a p-toluenesulfonate group, which has different reactivity and properties compared to trifluoromethanesulfonate.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts distinct reactivity and stability characteristics.
Eigenschaften
IUPAC Name |
(2-methyl-3-oxocyclopenten-1-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3O4S/c1-4-5(11)2-3-6(4)14-15(12,13)7(8,9)10/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNUYUHNVPIZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1=O)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3002242.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3002245.png)
![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B3002246.png)

![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3002249.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002250.png)
![N-((6-methoxybenzo[d]thiazol-2-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3002254.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B3002256.png)


![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methoxybenzamide](/img/structure/B3002260.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B3002263.png)
